

## VU 0365114 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: VU 0365114

Cat. No.: B15620989

Get Quote

## In-Depth Technical Guide: VU 0365114

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**VU 0365114** is a versatile small molecule with a dual pharmacological profile. Initially identified as a selective positive allosteric modulator (PAM) of the M5 muscarinic acetylcholine receptor, it has since been repositioned as a potent microtubule-destabilizing agent with significant anticancer activity. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and key experimental protocols related to **VU 0365114**, intended to facilitate further research and drug development.

## **Chemical Structure and Properties**

**VU 0365114**, with the IUPAC name 1-[(1,1'-Biphenyl)-4-ylmethyl]-5-(trifluoromethoxy)-1H-indole-2,3-dione, is a synthetic compound belonging to the isatin class. Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identity of VU 0365114



| Identifier        | Value                                                                       |
|-------------------|-----------------------------------------------------------------------------|
| IUPAC Name        | 1-[(1,1'-Biphenyl)-4-ylmethyl]-5-<br>(trifluoromethoxy)-1H-indole-2,3-dione |
| Molecular Formula | C22H14F3NO3                                                                 |
| Molecular Weight  | 397.35 g/mol                                                                |
| SMILES            | O=C(C1=CC(OC(F)<br>(F)F)=CC=C1N2CC3=CC=C(C4=CC=CC=C4)C<br>=C3)C2=O          |
| CAS Number        | 1208222-39-2[1]                                                             |

Table 2: Physicochemical Properties of VU 0365114

| Property      | Value                                                                            | Notes                                                                                                           |
|---------------|----------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------|
| Appearance    | Light yellow to orange solid                                                     |                                                                                                                 |
| Solubility    | Sparingly soluble in aqueous solutions. Soluble in DMSO (≥ 77.5 mg/mL) and EtOH. | For in vivo studies, formulations with PEG300, Tween-80, and saline or corn oil are used to improve solubility. |
| Melting Point | Data not available                                                               | Predicted values may be obtained from computational models.                                                     |
| рКа           | Data not available                                                               | Predicted values may be obtained from computational models.                                                     |
| logP          | Data not available                                                               | Predicted values may be obtained from computational models.                                                     |

## **Pharmacological Properties**



**VU 0365114** exhibits two distinct pharmacological activities, each with a unique mechanism of action and therapeutic potential.

# Selective M5 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator (PAM)

**VU 0365114** acts as a selective positive allosteric modulator of the M5 muscarinic acetylcholine receptor. It potentiates the receptor's response to the endogenous ligand, acetylcholine, rather than activating it directly.

Table 3: M5 PAM Activity of VU 0365114

| Parameter   | Value  | Receptor Subtype |
|-------------|--------|------------------|
| EC50        | 2.7 μΜ | Human M5         |
| Selectivity | >30 μM | M1, M2, M3, M4   |

The M5 receptor is a G protein-coupled receptor (GPCR) that preferentially couples to the Gq family of G proteins. As a positive allosteric modulator, **VU 0365114** binds to a site on the M5 receptor distinct from the acetylcholine binding site, enhancing the receptor's affinity for acetylcholine and/or its efficacy in activating the Gq signaling cascade.

Upon activation, the Gαq subunit of the G protein activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ and DAG together activate protein kinase C (PKC), leading to the phosphorylation of various downstream targets and a cellular response.





Click to download full resolution via product page

Figure 1: M5 Receptor Gq Signaling Pathway.

## **Microtubule-Destabilizing Agent**

More recently, **VU 0365114** has been identified as a potent microtubule-destabilizing agent, exhibiting broad-spectrum anticancer activity. This activity is independent of its effects on the M5 muscarinic receptor.

**VU 0365114** directly inhibits the polymerization of tubulin, the protein subunit of microtubules. Microtubules are crucial components of the cytoskeleton, playing a vital role in cell division, particularly in the formation of the mitotic spindle. By disrupting microtubule dynamics, **VU 0365114** causes a failure in the proper segregation of chromosomes during mitosis. This leads



to an arrest of the cell cycle at the G2/M phase. Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death in cancer cells.



Click to download full resolution via product page

Figure 2: VU 0365114 Anticancer Signaling Pathway.

## **Experimental Protocols**

Detailed methodologies for key experiments involving **VU 0365114** are provided below.



# In Vitro Calcium Mobilization Assay (for M5 PAM Activity)

This assay is used to determine the potentiation of acetylcholine-induced intracellular calcium increase by **VU 0365114** in cells expressing the M5 receptor.

- Cell Culture: Culture CHO or HEK293 cells stably expressing the human M5 muscarinic receptor in appropriate media.
- · Dye Loading:
  - Seed cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
  - Wash cells with a buffered salt solution (e.g., HBSS).
  - Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the presence of an anion-transport inhibitor like probenecid for approximately 1 hour at 37°C.
  - Wash the cells to remove excess dye.
- Assay Procedure:
  - Prepare serial dilutions of VU 0365114 and a fixed, sub-maximal concentration of acetylcholine (e.g., EC20).
  - Place the cell plate in a fluorescence plate reader (e.g., FLIPR).
  - Add the VU 0365114 dilutions to the wells and incubate for a short period.
  - Add the fixed concentration of acetylcholine to the wells and immediately measure the fluorescence intensity over time.
- Data Analysis:
  - Determine the peak fluorescence response for each well.
  - Plot the response against the concentration of VU 0365114 to determine the EC50 for potentiation.



## **In Vitro Tubulin Polymerization Assay**

This assay directly measures the effect of **VU 0365114** on the assembly of purified tubulin into microtubules.

#### Reagents:

- Purified tubulin (>99%)
- GTP-containing polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, pH 6.9)
- Fluorescence reporter (e.g., DAPI)
- **VU 0365114**, positive control (e.g., colchicine), and negative control (e.g., DMSO)

#### Procedure:

- Prepare serial dilutions of VU 0365114 and control compounds.
- In a 96-well plate, add the compound dilutions.
- On ice, prepare a reaction mixture containing tubulin, polymerization buffer, and the fluorescent reporter.
- Initiate the polymerization by adding the tubulin mixture to the wells and immediately transferring the plate to a fluorescence plate reader pre-warmed to 37°C.
- Measure the fluorescence intensity at regular intervals for 60-90 minutes.

#### Data Analysis:

- Plot fluorescence intensity versus time for each concentration.
- Calculate the rate of polymerization and the maximum polymer mass.
- Determine the IC50 of VU 0365114 for tubulin polymerization inhibition.



## In Vivo Colorectal Cancer Xenograft Study

This protocol outlines a general procedure for evaluating the anticancer efficacy of **VU 0365114** in a mouse xenograft model of colorectal cancer.

- Animal Model: Use immunodeficient mice (e.g., athymic nude or NOD/SCID).
- Cell Culture and Implantation:
  - Culture a human colorectal cancer cell line (e.g., HCT116 or SW620).
  - Harvest the cells and resuspend them in a suitable medium (e.g., PBS or Matrigel).
  - Subcutaneously inject the cell suspension into the flank of each mouse.
- Tumor Growth and Treatment:
  - Monitor tumor growth regularly using calipers.
  - When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
  - Prepare a formulation of VU 0365114 suitable for in vivo administration (e.g., in a vehicle of DMSO, PEG300, Tween-80, and saline).
  - Administer VU 0365114 and the vehicle control to the respective groups at a predetermined dose and schedule (e.g., daily intraperitoneal injections).
- Efficacy Evaluation:
  - Measure tumor volume and mouse body weight regularly throughout the study.
  - At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, western blotting).
- Data Analysis:
  - Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the antitumor efficacy of VU 0365114.



## Conclusion

**VU 0365114** is a molecule of significant interest due to its dual pharmacological activities. Its high selectivity as an M5 PAM makes it a valuable tool for studying the physiological roles of the M5 receptor. Furthermore, its recently discovered function as a microtubule-destabilizing agent with potent anticancer effects, particularly its ability to overcome multidrug resistance, opens up new avenues for its therapeutic development in oncology. This technical guide provides a foundational resource for researchers to further explore the potential of **VU 0365114** in both neuroscience and cancer biology.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [VU 0365114 chemical structure and properties].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15620989#vu-0365114-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com